1-Iodohexane
CAS No.: 638-45-9
Cat. No.: VC21102367
Molecular Formula: C6H13I
Molecular Weight: 212.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 638-45-9 |
---|---|
Molecular Formula | C6H13I |
Molecular Weight | 212.07 g/mol |
IUPAC Name | 1-iodohexane |
Standard InChI | InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3 |
Standard InChI Key | ANOOTOPTCJRUPK-UHFFFAOYSA-N |
SMILES | CCCCCCI |
Canonical SMILES | CCCCCCI |
Boiling Point | 181.0 °C |
Melting Point | -74.2 °C |
Introduction
Fundamental Chemical Structure and Identification
1-Iodohexane consists of a six-carbon chain (hexyl group) with an iodine atom attached to one end. The compound is characterized by its straight-chain structure where the iodine atom acts as a good leaving group, making the molecule useful in various organic transformations. Its identification parameters include:
Basic Identification Data
1-Iodohexane is systematically identified through several standard chemical identifiers. The compound is cataloged under CAS number 638-45-9, which provides a unique identifier for chemical substance registration . Its molecular formula is C₆H₁₃I, reflecting its composition of six carbon atoms, thirteen hydrogen atoms, and one iodine atom . This structural arrangement classifies it within the aliphatic saturated halogenated hydrocarbons group, specifically as a primary alkyl iodide. Several synonyms exist for this compound, including 1-iodo-hexane, 1-jodhexan, and 1-ヨードヘキサン (Japanese nomenclature) . The systematic naming follows IUPAC rules, where the prefix "1-" indicates the position of the iodine atom on the hexane chain.
Physical and Chemical Properties
1-Iodohexane demonstrates distinctive physical properties that influence its handling, storage, and application in chemical processes.
Physical State and Appearance
At standard ambient temperature and pressure, 1-iodohexane exists as a colorless liquid . The compound is described as light-sensitive, necessitating storage in amber containers or protected from light exposure to prevent decomposition . Its appearance remains consistent in the liquid state across normal laboratory conditions.
Thermodynamic Properties
The compound exhibits well-characterized thermal behavior with a melting point of -75°C and a boiling point ranging between 179-180°C under standard pressure conditions . These thermodynamic parameters indicate a wide liquid range, making it suitable for numerous liquid-phase reactions. Its flash point is documented at 142°F (approximately 61°C), signifying its flammability characteristics and necessary safety precautions during handling .
Physical Constants and Solubility
1-Iodohexane possesses a molecular weight of 212.07200 g/mol, which influences its diffusion and reaction kinetics . Its density is 1.437 g/mL at 25°C, making it heavier than water . The compound has a refractive index of 1.4920, which can be used as an analytical parameter for purity assessment . Regarding solubility, 1-Iodohexane is practically insoluble in water, demonstrating the hydrophobic nature typical of longer-chain alkyl halides . This property necessitates the use of organic solvents for reactions involving this compound.
Data Table of Physical Properties
Chemical Reactivity and Stability
1-Iodohexane is characterized as flammable yet difficult to ignite, requiring specific conditions for combustion . The compound exhibits light sensitivity, which can lead to decomposition and release of iodine, manifested as a color change to yellow or brown over time. To enhance its stability, copper is commonly added as a stabilizer, which prevents the liberation of free iodine . The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive in substitution reactions and valuable in organic synthesis.
Synthesis Methods
Multiple synthetic routes exist for producing 1-iodohexane, with varying efficiency and practicality for different scales of production.
Halogen Exchange Reactions
One of the most common methods for synthesizing 1-iodohexane involves halogen exchange (Finkelstein reaction) using 1-bromohexane and potassium iodide . This nucleophilic substitution reaction proceeds according to the following equation:
CH₃(CH₂)₄CH₂Br + KI → CH₃(CH₂)₄CH₂I + KBr
The reaction typically occurs in acetone, where potassium bromide has limited solubility, driving the equilibrium toward the formation of the iodide. Similar halogen exchange can be performed using 1-chlorohexane as demonstrated in research protocols:
CH₃(CH₂)₄CH₂Cl + NaI → CH₃(CH₂)₄CH₂I + NaCl
In a specific documented procedure, 1-chlorohexane (183 mg, 1.52 mmol) was dissolved with sodium iodide (271 mg, 1.81 mmol) in acetone (3 mL) and treated with microwave irradiation (180 Watt, 2 bar, 80°C, 10 min) . This microwave-assisted method offers advantages in reaction time and efficiency.
Direct Iodination of Alcohols
Another synthetic route involves the direct iodination of 1-hexanol using iodine and triphenylphosphine as reagents . This method follows the general scheme:
CH₃(CH₂)₄CH₂OH + I₂ + PPh₃ → CH₃(CH₂)₄CH₂I + OPPh₃ + HI
This approach offers an advantage when starting from readily available alcohol precursors. The reaction proceeds through the activation of the hydroxyl group by triphenylphosphine to create a good leaving group, followed by nucleophilic substitution with iodide.
Data Table of Synthesis Methods
Applications and Uses
1-Iodohexane serves various functions in chemical synthesis and research applications.
Synthetic Organic Chemistry
In organic synthesis, 1-iodohexane functions primarily as an alkylating agent, introducing the hexyl group into various molecules through nucleophilic substitution reactions . The relatively weak carbon-iodine bond (compared to C-F, C-Cl, or C-Br bonds) makes it a reactive substrate for numerous transformations. These include:
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Alkylation of nucleophiles (amines, thiols, carboxylates)
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Formation of Grignard reagents for subsequent reactions
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Coupling reactions (e.g., Wurtz coupling)
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Elimination reactions to form alkenes
Intermediate in Chemical Production
Biological Properties and Toxicological Studies
Research into the biological interactions of 1-iodohexane provides insights into its potential environmental and health implications.
Estrogenic Activity Studies
Significant research has been conducted comparing 1-iodohexane with its fluorinated analogs. In contrast to polyfluorinated iodine alkanes (PFIs), 1-iodohexane showed no estrogenic effects in in vitro screening assays . This finding is noteworthy as it indicates that fluorination is an important structural feature for estrogenic activity in these compounds. The research utilized both E-screen and MVLN assays, along with evaluation of estrogen-responsive genes in MCF-7 cells, finding that 1-iodohexane produced negative responses in these tests .
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